

The Versatility of 3,6-Dioxa-1,8-octanedithiol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *3,6-Dioxa-1,8-octanedithiol*

Cat. No.: *B088884*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Dioxa-1,8-octanedithiol, commonly referred to as DODT, is a versatile dithiol monomer with the chemical formula $C_6H_{14}O_2S_2$.^[1] Its unique molecular structure, featuring two terminal thiol groups and a flexible ether-containing backbone, makes it a valuable reagent in a variety of scientific and industrial applications. This technical guide provides an in-depth overview of the primary uses of DODT, with a focus on its applications in polymer chemistry, peptide synthesis, and its emerging role in biomedical research.

Core Applications

Polymer Chemistry: A Key Monomer and Crosslinking Agent

The most prominent application of **3,6-Dioxa-1,8-octanedithiol** lies in the field of polymer chemistry, where it serves two main functions:

- Monomer for Poly(disulfide) Synthesis: DODT is a key monomer in the synthesis of poly(disulfide)s. These polymers are of particular interest due to their biodegradability and potential applications in the biomedical field, such as for bio-reducible scaffolds and drug delivery systems.^[2] A notable method for polymerizing DODT is through Radical Ring-Opening Redox Polymerization (R3P), a green chemistry approach that can produce high

molecular weight polymers at ambient temperatures.[\[2\]](#)[\[3\]](#) This method offers several advantages over traditional polymerization techniques, including reduced energy consumption.[\[2\]](#)

- Curing and Crosslinking Agent: The two highly reactive thiol (-SH) groups in DODT allow it to readily participate in addition reactions with electrophilic molecules like epoxides.[\[4\]](#) This reactivity makes it an effective curing agent for epoxy resins and a crosslinking agent in the formulation of high-performance adhesives, sealants, and coatings.[\[1\]](#)[\[4\]](#) The ether linkages within the DODT backbone contribute to the flexibility of the resulting polymers, which is a desirable characteristic for applications requiring impact resistance.[\[4\]](#)

Peptide Synthesis: A Non-Malodorous Scavenger

In the realm of peptide synthesis, particularly in Fmoc-based solid-phase peptide synthesis, DODT is utilized as a scavenger.[\[1\]](#)[\[5\]](#)[\[6\]](#) During the acidic cleavage of peptides from the solid support, scavengers are necessary to prevent side reactions, such as the alkylation of sensitive amino acid residues like methionine.[\[7\]](#) DODT is considered a non-malodorous alternative to other thiol-based scavengers, improving the laboratory environment.[\[1\]](#)[\[8\]](#) However, it is important to note that under certain conditions, the use of DODT as a scavenger can lead to the formation of an alkylation by-product with methionine-containing peptides.[\[7\]](#)

Other Notable Applications

- Metal Detoxification: DODT has been identified as a metal detoxifier, capable of removing heavy metals in various processes.[\[1\]](#)
- Model Compound in Biomedical Research: In the context of drug development, DODT has been used as a model compound to study the active sites of thioredoxins, which are proteins overexpressed in many cancer cells.[\[5\]](#)[\[9\]](#)[\[10\]](#) Specifically, it has been employed to investigate the kinetics and mechanisms of reactions with platinum(IV) anticancer prodrugs.[\[10\]](#)
- Peptide Cleavage for Disease Diagnostics: DODT has been used for cleaving peptides in the development of synthetic peptide serology to diagnose chronic Chagas disease.[\[5\]](#)[\[6\]](#)[\[11\]](#)

Quantitative Data

The following tables summarize the key physical and chemical properties of **3,6-Dioxa-1,8-octanedithiol**.

Property	Value	Reference
CAS Number	14970-87-7	[1]
Molecular Formula	C ₆ H ₁₄ O ₂ S ₂	[1] [6]
Molecular Weight	182.304 g/mol	[1]
Appearance	Colorless to light yellow transparent liquid	[1]
Boiling Point	225 °C (lit.)	[5] [9] [11] [12]
Density	1.12 g/mL at 25 °C (lit.)	[5] [9] [11] [12]
Refractive Index (n _{20/D})	1.509 (lit.)	[5] [9] [11]
pKa1	8.7 ± 0.2	[5] [9] [10]
pKa2	9.6 ± 0.2	[5] [9] [10]

Experimental Protocols

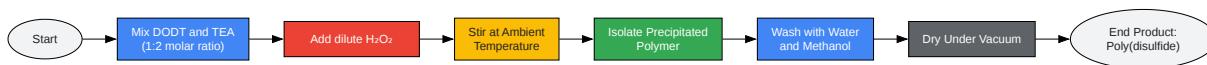
Radical Ring-Opening Redox Polymerization (R3P) of DODT

This protocol is based on the investigation into the mechanism of R3P of **3,6-dioxa-1,8-octanedithiol** (DODT) by triethylamine (TEA) and dilute H₂O₂.[\[2\]](#)

Materials:

- **3,6-Dioxa-1,8-octanedithiol** (DODT)
- Triethylamine (TEA)
- Hydrogen peroxide (H₂O₂), dilute aqueous solution
- Deionized water

- Methanol


Procedure:

- Reactant Preparation: A 1:2 molar ratio of DODT to TEA and DODT to H₂O₂ is required for the formation of high molecular weight polymers.[2]
- Reaction Setup: The reaction is carried out at ambient temperature.[2]
- Initiation: Aqueous H₂O₂ is added to a mixture of DODT and TEA.[2] Alternatively, DODT and TEA can be dissolved in water before the addition of H₂O₂.[2]
- Polymerization: The mixture is stirred for a designated period (e.g., 2 hours).[3] During the reaction, the dithiol is ionized by TEA and transferred to the aqueous phase where polymerization occurs.[2]
- Product Isolation: The resulting polymer precipitates from the solution. The supernatant is decanted.[3]
- Washing: The polymer product is washed multiple times with distilled water and then with methanol to remove unreacted monomers and other impurities.[3]
- Drying: The purified polymer is dried under a vacuum until a constant weight is achieved.[3]

Visualizations

Experimental Workflow for R3P of DODT

The following diagram illustrates the key steps in the Radical Ring-Opening Redox Polymerization (R3P) of **3,6-Dioxa-1,8-octanedithiol**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of poly(disulfide) via R3P of DODT.

Conclusion

3,6-Dioxa-1,8-octanedithiol is a multifaceted chemical compound with significant utility in both industrial and research settings. Its primary roles as a monomer in advanced polymer synthesis and as a crosslinking agent are well-established. Furthermore, its application as a less odorous scavenger in peptide synthesis and as a model compound in biomedical studies highlights its versatility. As research continues, particularly in the development of biodegradable polymers and novel therapeutic strategies, the importance of DODT is likely to expand.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. innospk.com [innospk.com]
- 2. mdpi.com [mdpi.com]
- 3. PolyDODT: a macrocyclic elastomer with unusual properties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. nbinno.com [nbino.com]
- 5. 3,6-DIOXA-1,8-OCTANEDITHIOL | 14970-87-7 [chemicalbook.com]
- 6. agscientific.com [agscientific.com]
- 7. An important side reaction using the thiol, 3,6-dioxa-1,8-octanedithiol (DODT), in 9-fluorenylmethoxycarbonyl-based solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 3,6-DIOXA-1,8-OCTANEDITHIOL | 14970-87-7 [amp.chemicalbook.com]
- 10. Oxidation of 3,6-dioxa-1,8-octanedithiol by platinum(IV) anticancer prodrug and model complex: kinetic and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 3,6-DIOXA-1,8-OCTANEDITHIOL One Chongqing Chemdad Co. , Ltd [chemdad.com]
- 12. echemi.com [echemi.com]

- To cite this document: BenchChem. [The Versatility of 3,6-Dioxa-1,8-octanedithiol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b088884#what-is-3-6-dioxa-1-8-octanedithiol-used-for>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com